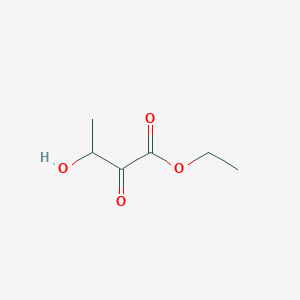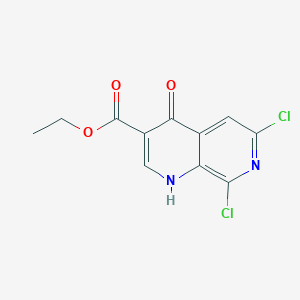
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dichloropyridine and ethyl acetoacetate under basic conditions.
Hydroxylation: The hydroxyl group at the 4 position can be introduced through a hydroxylation reaction using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atoms or reduce the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of alcohol derivatives or dechlorinated products
Substitution: Formation of substituted naphthyridine derivatives
Scientific Research Applications
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives:
Ethyl 6-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate: Lacks one chlorine atom, resulting in different reactivity and biological activity.
Ethyl 6,8-dichloro-1,7-naphthyridine-3-carboxylate: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate: Lacks both chlorine atoms, leading to distinct chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H8Cl2N2O3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
ethyl 6,8-dichloro-4-oxo-1H-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)6-4-14-8-5(9(6)16)3-7(12)15-10(8)13/h3-4H,2H2,1H3,(H,14,16) |
InChI Key |
FAXWEBWQSHYXTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(N=C(C=C2C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
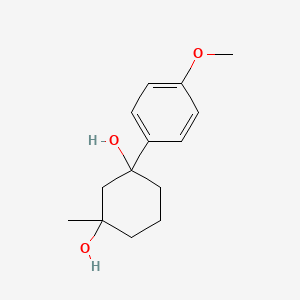
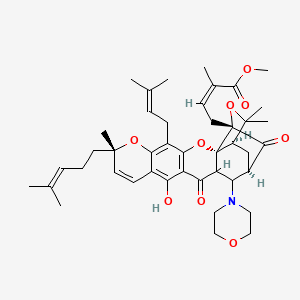

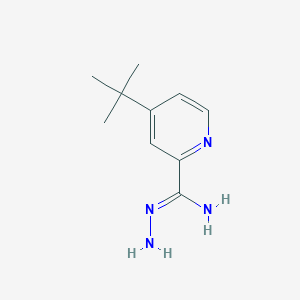
![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)

![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)


